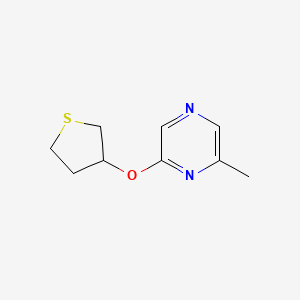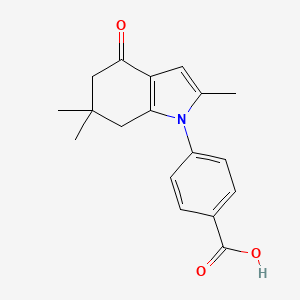
4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid, also known as TOFA, is a chemical compound1. It has a molecular formula of C18H19NO3 and a molecular weight of 297.3541.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid from the web search results.Molecular Structure Analysis
The molecular structure of 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid is complex, with multiple carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms1. However, detailed structural analysis data was not found in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid include its molecular formula (C18H19NO3), molecular weight (297.354), and its status as a chemical compound1. More specific properties like boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
-
Application in Microbiology
- Field : Microbiology
- Summary : This compound is a metabolite in the bacterial transformation of Abscisic Acid (ABA). It was discovered during a mass spectrometric study of ABA metabolism by the rhizosphere bacterium Rhodococcus sp. P1Y .
- Methods : An analogue of (+)-ABA, enriched in tritium in the cyclohexene moiety, was fed in bacterial cells, and extracts containing radioactive metabolites were purified and analyzed to determine their structure .
- Results : The researchers obtained mass spectral fragmentation patterns and nuclear magnetic resonance spectra of a new metabolite of ABA identified as 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, which they named rhodococcal acid (RA) and characterized using several other techniques .
-
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary : 4’-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3’-buten-2’-ketoxime-N-O-alkyl ethers have been synthesized starting from α-ionone .
- Methods : The compound was obtained by reacting α-ionone with hydroxylamine hydrochloride. It was then reacted with an appropriate alkyl halide to furnish the oxime ethers, which were separated into their geometric isomers by column chromatography .
- Results : The researchers identified the compound based on its 1H-NMR spectrum. They also separated the compound into its E and Z isomers and characterized them on the basis of 1H-NMR and mass spectra .
-
Application in Organic Synthesis
- Field : Organic Synthesis
- Summary : The compound has been used in double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids was carried out in the presence of a cooperative AgNO3 and copper(0) catalytic system .
- Results : The researchers were able to form C(sp3)–C(sp2) bonds through double decarboxylative cross-coupling reaction between two carboxylic acids .
-
Application in Biochemistry
- Field : Biochemistry
- Summary : The compound is a metabolite in the bacterial transformation of Abscisic Acid (ABA) by certain strains of bacteria .
- Methods : The bacteria were able to utilize ABA as a sole carbon source in batch culture and decrease ABA concentrations in tomato roots or leaves upon plant inoculation .
- Results : The bacteria were able to metabolize ABA, resulting in the production of this compound .
-
Application in Organic Synthesis
- Field : Organic Synthesis
- Summary : 4’-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3’-buten-2’-ketoxime-N-O-alkyl ethers have been synthesized starting from α-ionone .
- Methods : The compound was obtained by reacting α-ionone with hydroxylamine hydrochloride. It was then reacted with an appropriate alkyl halide to furnish the oxime ethers, which were separated into their geometric isomers by column chromatography .
- Results : The researchers identified the compound based on its 1H-NMR spectrum. They also separated the compound into its E and Z isomers and characterized them on the basis of 1H-NMR and mass spectra .
-
Application in Heterocyclic Chemistry
- Field : Heterocyclic Chemistry
- Summary : A novel rearrangement of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-nitrile in the presence of POCl3 has been reported .
- Methods : The reaction of pyridone with an elevenfold excess of phosphorus oxychloride was carried out in a glass reactor .
- Results : The highest yield in this reaction (32%) can be achieved at 50°C over 24 h or at 100°C over 1 h .
Safety And Hazards
There is no specific safety and hazard information available for 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid in the search results.
Zukünftige Richtungen
The future directions for the study and application of 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid are not specified in the search results.
Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.
Eigenschaften
IUPAC Name |
4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-8-14-15(9-18(2,3)10-16(14)20)19(11)13-6-4-12(5-7-13)17(21)22/h4-8H,9-10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPFRAPHOJTGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)O)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)
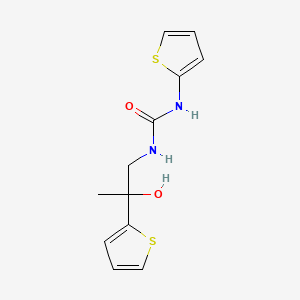
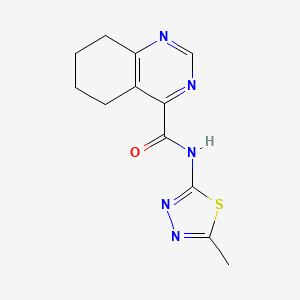





![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)
![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)
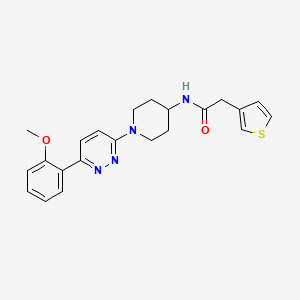
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
